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Compound of Interest
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Cat. No.: B606005 Get Quote

Executive Summary
This technical guide profiles BDP TR Alkyne, a high-performance borondipyrromethene

(BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) for the orange-

red channel. Unlike traditional rhodamine-based dyes, BDP TR offers electrical neutrality and

exceptional photostability, making it critical for extended-exposure microscopy and single-

molecule imaging.

This document details the spectral characteristics, molecular stability, and a self-validating

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol designed to maximize labeling

efficiency while preserving biomolecular integrity.

Photophysical Characterization
BDP TR (Texas Red) is a bright, neutral fluorophore. Its core advantage over sulfonated

rhodamines (like Texas Red-X) is its resistance to photobleaching and oxidation. It is spectrally

matched to the ROX/Texas Red filter sets common in flow cytometers and fluorescence

microscopes.
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Parameter Value Unit Notes

Excitation Max (

)
589 nm

Matches 561 nm or

594 nm laser lines

Emission Max (

)
616 nm Deep red emission

Extinction Coeff.[1] (

)
~69,000 High absorptivity

Quantum Yield (

)
0.90 -

Near-unity efficiency

in organics

Stokes Shift ~27 nm
Narrow, requiring

precise filter sets

Solubility DMSO, DMF, DCM -

Hydrophobic core;

requires organic co-

solvent

Correction Factor (260

nm)
0.15 -

For DNA

concentration

correction

Correction Factor (280

nm)
0.19 -

For Protein

concentration

correction
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Do not confuse BDP TR with BDP TMR. While both are BODIPY dyes, TMR excites at ~540

nm.[2] BDP TR is red-shifted. Ensure your optical configuration utilizes a 561 nm or 594 nm

excitation source; exciting at 532 nm will result in suboptimal signal-to-noise ratios.

Molecular Architecture & Stability
The BODIPY Core Advantage
Traditional Texas Red dyes are susceptible to oxidation and pH fluctuations. The BDP TR

scaffold is based on a boron-dipyrromethene core which provides:

Photostability: Significantly higher resistance to bleaching during time-lapse imaging

compared to fluorescein or rhodamine derivatives.

pH Independence: Fluorescence intensity remains stable across the physiological pH range

(pH 4–10).

Narrow Emission: The sharp emission peak reduces spectral bleed-through (crosstalk) into

the far-red (Cy5) channel, facilitating multicolor experiments.

The Alkyne Handle
The "Alkyne" designation indicates a terminal acetylene group (

). This is a bio-orthogonal handle designed for Click Chemistry (CuAAC).[3] It reacts specifically
with azides, forming a stable triazole linkage. This is superior to NHS-ester labeling for
intracellular targets because the click reaction is bio-orthogonal—it will not cross-react with
native cysteine or lysine residues.

Bioconjugation Workflow: CuAAC Reaction
The following diagram illustrates the mechanism and workflow for conjugating BDP TR Alkyne
to an azide-modified biomolecule (e.g., DNA, protein, or metabolic analog).
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Figure 1:Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism ensuring specific

conjugation of BDP TR to azide-tagged targets.[4][5]

Experimental Protocol: Protein Labeling
Objective: Label an Azide-modified protein with BDP TR Alkyne via CuAAC.

Reagents Required[3][4][5][6][7]
Protein-Azide: 50–100

M in PBS (must be azide-modified first).

BDP TR Alkyne: 10 mM stock in DMSO.[3][5][6]

CuSO

: 20 mM in water.

THPTA Ligand: 50 mM in water (Crucial for protecting proteins from oxidation).
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Sodium Ascorbate: 100 mM in water (Make fresh immediately before use).

Aminoguanidine: 100 mM (Optional: prevents protein aggregation by scavenging

dehydroascorbate).

Step-by-Step Methodology
1. Preparation of the Catalyst Complex (The "Pre-mix" Strategy)

Why: Mixing Copper and Ligand before adding to the protein prevents Cu(I)-induced protein

denaturation.

Action: In a separate tube, mix CuSO

and THPTA in a 1:5 molar ratio (e.g., 2

L Cu + 10

L THPTA). Incubate for 2 minutes.

2. Reaction Assembly

Add the Protein-Azide solution to a microcentrifuge tube.

Add BDP TR Alkyne (Final conc: 2–5x molar excess over protein). Note: Keep DMSO < 5%

of total volume.

Add Aminoguanidine (Final conc: 5 mM).

Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).

Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

3. Incubation

Vortex gently.[7][8] Flush headspace with N

or Argon if possible (oxygen inhibits the reaction).

Incubate for 30–60 minutes at Room Temperature in the dark.
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4. Purification (Self-Validation Step)

Remove excess dye using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis.

Validation: Measure Absorbance at 280 nm (Protein) and 589 nm (Dye).

Calculate Degree of Labeling (DOL):

(Use correction factor 0.19 for A280 subtraction).

Troubleshooting & Optimization
Use this decision tree to resolve common issues during BDP TR labeling.
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Dye Precipitates
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Low Fluorescence
Signal

High Background
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Use FRESH Ascorbate
& Degas Buffers

Likely

Use Desalting Column
(Not just dialysis)

Click to download full resolution via product page

Figure 2:Troubleshooting logic for BDP TR Alkyne conjugation, addressing solubility and

catalytic efficiency.
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Hydrophobicity Warning: BDP dyes are more hydrophobic than sulfonated rhodamines. If

labeling a hydrophobic protein, the conjugate may aggregate. Solution: Add non-ionic

detergent (0.05% Tween-20) to the reaction buffer.

Filter Sets: Ensure your microscope has a "Texas Red" or "mCherry" filter set. Standard

TRITC filters (Ex 540/Em 570) will capture <30% of the signal, leading to false negatives.

References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-

Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International

Edition. Retrieved from [Link]

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click

Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606005#bdp-tr-alkyne-excitation-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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